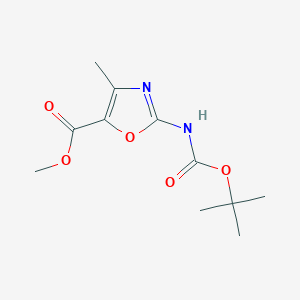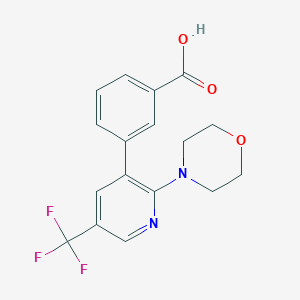![molecular formula C15H20BrNO2 B1443904 tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate CAS No. 1479115-02-0](/img/structure/B1443904.png)
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate
Übersicht
Beschreibung
“tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 714914-39-3 . It has a linear formula of C12H16BrNO2 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Metabolism in Insects and Mice
A study by Douch and Smith (1971) investigated the metabolism of a similar compound, m-tert-butylphenyl N-methylcarbamate, in mice and various insect species. This research revealed the hydroxylation of both the tert-butyl group and the N-methyl group, leading to the formation of significant amounts of dihydroxy compounds. This study's insights could be relevant to understanding how tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate is metabolized in similar biological systems (Douch & Smith, 1971).
Structural and Chemical Properties
In 2019, Devika, Shraddha, and Begum analyzed a compound with structural similarities to this compound, focusing on its dihedral angles and intermolecular interactions. Understanding these properties is crucial for grasping the potential applications of this compound in chemical synthesis and pharmaceutical research (Devika, Shraddha, & Begum, 2019).
Enzymatic Oxidation Process
Another study by Douch and Smith (1971) on 3,5-di-tert-butylphenyl N-methylcarbamate, a compound related to this compound, explored its enzymatic oxidation process in different species. They found hydroxylation of tert-butyl groups and the N-methyl group. This study provides a comparative perspective on enzymatic oxidation processes, which could be applicable to this compound (Douch & Smith, 1971).
Applications in Organic Synthesis
Tang et al. (2014) developed a novel Pd-catalyzed intramolecular cyclization using tert-butyl isocyanide, demonstrating its utility in C–N or C–C bond construction. This research might offer insights into the potential use of this compound in similar organic synthesis processes (Tang et al., 2014).
Safety and Hazards
The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(12-8-9-12)10-11-6-4-5-7-13(11)16/h4-7,12H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTXXUZLPGXBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



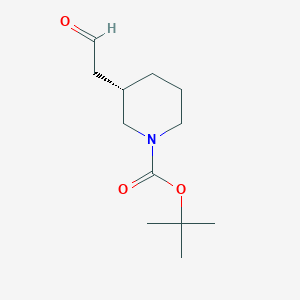
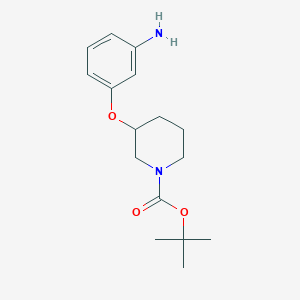
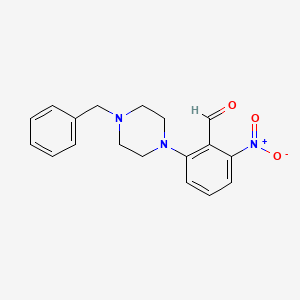
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
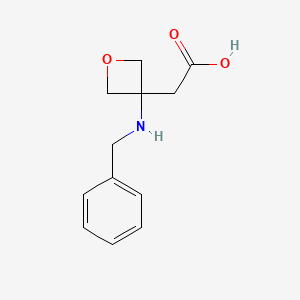
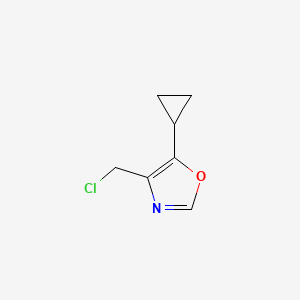
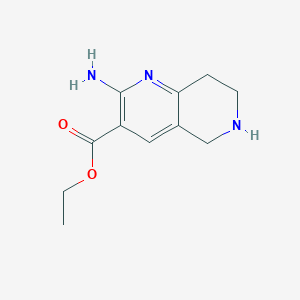
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
